3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole
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Overview
Description
3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole is an organic compound that features a unique combination of a methoxyphenyl group, a thienyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. Additionally, the methoxyphenyl and thienyl groups can modulate the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-(2-thienyl)isoxazole: Similar structure but with a different substitution pattern on the isoxazole ring.
3-(4-Methoxyphenyl)-4-(2-furyl)isoxazole: Contains a furan ring instead of a thienyl ring.
3-(4-Methoxyphenyl)-4-(2-pyridyl)isoxazole: Features a pyridyl group instead of a thienyl group.
Uniqueness
3-(4-Methoxyphenyl)-4-(2-thienyl)isoxazole is unique due to the specific combination of the methoxyphenyl and thienyl groups, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C14H11NO2S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-thiophen-2-yl-1,2-oxazole |
InChI |
InChI=1S/C14H11NO2S/c1-16-11-6-4-10(5-7-11)14-12(9-17-15-14)13-3-2-8-18-13/h2-9H,1H3 |
InChI Key |
LNARAYHMPYCSIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC=CS3 |
Origin of Product |
United States |
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